Cas no 625822-52-8 (8-(3-hydroxypropyl)amino-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(3-hydroxypropyl)amino-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
625822-52-8 structure
Product name:8-(3-hydroxypropyl)amino-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:625822-52-8
MF:C13H19N5O3
Molecular Weight:293.321662187576
CID:6325176
PubChem ID:3151073

8-(3-hydroxypropyl)amino-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質

名前と識別子

    • 8-(3-hydroxypropyl)amino-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 8-((3-hydroxypropyl)amino)-3-methyl-7-(2-methylallyl)-3,7-dihydro-1H-purine-2,6-dione
    • F1191-0076
    • AKOS000723338
    • 625822-52-8
    • AKOS037491950
    • EU-0012129
    • 8-(3-hydroxypropylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
    • 8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • インチ: 1S/C13H19N5O3/c1-8(2)7-18-9-10(15-12(18)14-5-4-6-19)17(3)13(21)16-11(9)20/h19H,1,4-7H2,2-3H3,(H,14,15)(H,16,20,21)
    • InChIKey: LZBAVAFMAZMNNR-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C(NCCCO)N2CC(=C)C)N(C)C(N1)=O

計算された属性

  • 精确分子量: 293.14878949g/mol
  • 同位素质量: 293.14878949g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 442
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.5Ų
  • XLogP3: 1.3

8-(3-hydroxypropyl)amino-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1191-0076-3mg
8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
625822-52-8 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F1191-0076-10μmol
8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
625822-52-8 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F1191-0076-20μmol
8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
625822-52-8 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F1191-0076-5mg
8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
625822-52-8 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F1191-0076-75mg
8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
625822-52-8 90%+
75mg
$312.0 2023-05-17
Life Chemicals
F1191-0076-2μmol
8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
625822-52-8 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F1191-0076-1mg
8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
625822-52-8 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F1191-0076-15mg
8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
625822-52-8 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F1191-0076-30mg
8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
625822-52-8 90%+
30mg
$178.5 2023-05-17
Life Chemicals
F1191-0076-20mg
8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
625822-52-8 90%+
20mg
$148.5 2023-05-17

8-(3-hydroxypropyl)amino-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献

8-(3-hydroxypropyl)amino-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報

Introduction to 8-(3-hydroxypropyl)amino-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione and Its Significance in Modern Chemical Biology

8-(3-hydroxypropyl)amino-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 625822-52-8) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound belongs to the purine derivatives family, which is well-known for its wide-ranging applications in pharmaceuticals and biochemical research. The presence of multiple functional groups, including 3-hydroxypropyl, methyl, and (2-methylprop-2-en-1-yl) substituents, contributes to its complex chemical profile and makes it a subject of interest for further investigation.

The molecular structure of 8-(3-hydroxypropyl)amino-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is characterized by a purine core with additional substituents that enhance its reactivity and interaction with biological targets. The 3-hydroxypropyl group introduces a hydrophilic moiety, which can influence solubility and binding affinity, while the methyl groups contribute to steric hindrance and electronic effects. The (2-methylprop-2-en-1-yl) side chain adds another layer of complexity, potentially enabling diverse pharmacological interactions.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from purine derivatives. These compounds have shown promise in various therapeutic areas, including cancer treatment, inflammation modulation, and neurodegenerative diseases. The structural motifs present in 8-(3-hydroxypropyl)amino-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione align well with the criteria for designing molecules that can interact with key biological pathways.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of hydrophilic and lipophilic regions in its structure suggests that it may be capable of crossing biological membranes while maintaining sufficient solubility for effective intracellular action. This balance is crucial for many drug candidates aiming to reach their target sites within the body.

Recent studies have begun to explore the pharmacological properties of related purine derivatives. For instance, modifications to the purine core have been shown to alter binding affinity to enzymes such as kinases and phosphodiesterases. Given the structural similarities between 8-(3-hydroxypropyl)amino-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione and these known active compounds, it is reasonable to hypothesize that it may exhibit comparable or even enhanced biological activities.

The synthesis of this compound presents an intriguing challenge due to its complex architecture. Advanced synthetic methodologies are required to construct the purine core accurately while introducing the various substituents in the correct positions. Techniques such as multi-step organic synthesis combined with chemoenzymatic approaches have been employed to achieve high yields and purity levels necessary for further biological evaluation.

Once synthesized, 8-(3-hydroxypropyl)amino-3-methyl-7-(2-methylprop--en--1--yl)-2--3--6--7-tetrahydro--1H-purine--}-}>">dione undergoes rigorous testing in vitro to assess its interaction with potential target proteins and enzymes. High-throughput screening (HTS) techniques are often used to identify initial hits that demonstrate promising activity profiles. Subsequent detailed biochemical assays help elucidate the mechanism of action and refine lead optimization strategies.

The importance of understanding the physicochemical properties of this compound cannot be overstated. Parameters such as solubility, stability under various conditions (pH, temperature), and metabolic degradation pathways are critical factors that determine its suitability for therapeutic applications. Computational modeling techniques are increasingly employed to predict these properties before experimental validation.

In conclusion,8-(3-hydroxypropyl)amino--}-">dione represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups makes it a valuable candidate for further exploration in chemical biology research. As our understanding of biological pathways continues to expand,8-(3-hydroxypropyl)amino--}-">dione may play a significant role in the development of next-generation therapeutics targeting various diseases.

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